molecular formula C11H20ClNO B2577787 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide CAS No. 32322-31-9

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

Cat. No.: B2577787
CAS No.: 32322-31-9
M. Wt: 217.74
InChI Key: VJDJNQLXGQNHBP-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide is an organic compound with the molecular formula C11H20ClNO It is characterized by the presence of a chloro group, a cyclohexyl group, and an isopropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide typically involves the reaction of cyclohexylamine with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with to form an intermediate.

  • The intermediate then reacts with isopropylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclohexylacetamide
  • N-Cyclohexyl-N-isopropylacetamide
  • 2-Chloro-N-isopropylacetamide

Uniqueness

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide is unique due to the combination of its chloro, cyclohexyl, and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDJNQLXGQNHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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